4-Allyl-2-methoxyphenyl methanesulfonate

Descripción general

Descripción

4-Allyl-2-methoxyphenyl methanesulfonate is a chemical compound with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol . It is an intermediate in the synthesis of eugenol, a compound known for its cytotoxicity to human oral squamous cell carcinoma and oral cells . This compound is also known for its anti-inflammatory activity when glucosylated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-methoxyphenyl methanesulfonate typically involves the reaction of 4-allyl-2-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Allyl-2-methoxyphenyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or diols.

Reduction Reactions: The methanesulfonate group can be reduced to a hydroxyl group under specific conditions.

Actividad Biológica

4-Allyl-2-methoxyphenyl methanesulfonate, also known as eugenol methanesulfonate, is a derivative of eugenol, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

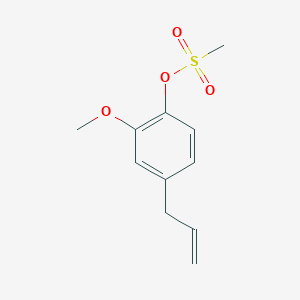

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an allyl group, a methoxy group, and a methanesulfonate moiety, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Research indicates that eugenol derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The compound disrupts microbial biofilms and alters cell membrane integrity, leading to cell death .

- Anticancer Properties : Studies have shown that eugenol can induce apoptosis in cancer cells by modulating mitochondrial pathways and regulating transcription factors such as c-Myc and E2F. This suggests that this compound may exhibit similar effects .

- Gene Expression Modulation : Eugenol has been reported to affect the expression of genes involved in efflux pump mechanisms and biofilm formation in resistant strains of Aspergillus fumigatus. This includes downregulating multidrug resistance genes such as MDR1 and MDR4, which are crucial for fungal survival under antifungal treatment .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi; disrupts biofilms. |

| Anticancer | Induces apoptosis in cancer cells; modulates signaling pathways. |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects in various models. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

Case Studies

-

Efficacy Against Azole-resistant Aspergillus fumigatus :

A study demonstrated that eugenol effectively inhibited biofilm formation in azole-resistant strains of A. fumigatus. The treatment led to significantly reduced expression of efflux pump genes compared to untreated controls, highlighting its potential as an alternative antifungal agent . -

Cytotoxic Effects on Cancer Cells :

In vitro studies have shown that eugenol derivatives can significantly reduce cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity. The mechanism involves disrupting microtubule dynamics and inducing cell cycle arrest . -

Gene Expression Analysis :

Quantitative real-time PCR analyses revealed that treatment with eugenol downregulated genes associated with drug resistance and biofilm formation in resistant fungal isolates, suggesting a dual role in both antimicrobial action and modulation of resistance mechanisms .

Aplicaciones Científicas De Investigación

Synthesis and Role in Organic Chemistry

The primary application of 4-Allyl-2-methoxyphenyl methanesulfonate is as an intermediate in the synthesis of eugenol, a naturally occurring compound known for its diverse biological activities. The synthesis typically involves the reaction of 4-allyl-2-methoxyphenol with methanesulfonyl chloride, often facilitated by a base such as pyridine or triethylamine under anhydrous conditions.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of 4-allyl-2-methoxyphenol with methanesulfonyl chloride. |

| 2 | Use of a base (e.g., pyridine) to facilitate the reaction. |

| 3 | Purification via recrystallization or column chromatography. |

Case Study 1: Eugenol's Antifungal Activity

A study demonstrated that eugenol effectively inhibited the growth of azole-resistant A. fumigatus isolates. The treatment led to a significant reduction in the expression of multidrug efflux pump genes, suggesting that eugenol could be a promising agent for overcoming antifungal resistance .

Case Study 2: Synthesis of Eugenol Derivatives

Research on the synthesis of various eugenol derivatives, including sulfonates like this compound, highlights their potential in creating compounds with enhanced biological activities. These derivatives can be tailored for specific interactions with biological targets, potentially leading to new therapeutic agents .

Propiedades

IUPAC Name |

(2-methoxy-4-prop-2-enylphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-4-5-9-6-7-10(11(8-9)14-2)15-16(3,12)13/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRYAPPBUKXOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.